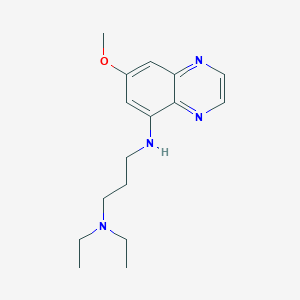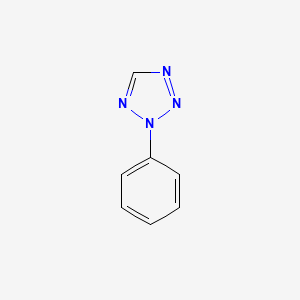
2-Phenyl-2h-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group. Tetrazoles are known for their high nitrogen content and unique electronic properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of aryl diazonium salts with trimethylsilyldiazomethane.
Microwave-Assisted Reactions: Primary alcohols or aldehydes react with molecular iodine in the presence of ammonia to form nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide.
Industrial Production Methods:
Eco-Friendly Approaches: Utilizing water as a solvent, moderate conditions, and non-toxic reagents to achieve high yields.
Types of Reactions:
Oxidation and Reduction: Tetrazoles can undergo oxidation and reduction reactions, often involving strong oxidizers or reducing agents.
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidizers: Acidic chlorides, anhydrides, and strong acids.
Reducing Agents: Various metals and hydrides.
Major Products:
Aromatic Compounds: Substituted tetrazoles often yield aromatic products due to their stable ring structure.
Chemistry:
Biology and Medicine:
Pharmaceuticals: Tetrazoles serve as bioisosteres for carboxylic acids, enhancing the pharmacokinetic properties of drugs.
Industry:
Mécanisme D'action
2-Phenyl-2H-tetrazole exerts its effects primarily through its ability to act as a bioisostere for carboxylic acids. This allows it to interact with various biological targets, including enzymes and receptors, by mimicking the electronic and steric properties of carboxyl groups . The tetrazole ring stabilizes negative charges through electron delocalization, facilitating receptor-ligand interactions .
Comparaison Avec Des Composés Similaires
1H-Tetrazole: Another isomer of tetrazole with similar properties but different tautomeric forms.
5-Phenyltetrazole: Similar to 2-Phenyl-2H-tetrazole but with the phenyl group at a different position.
Uniqueness:
Propriétés
Numéro CAS |
56476-95-0 |
|---|---|
Formule moléculaire |
C7H6N4 |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
2-phenyltetrazole |
InChI |
InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-9-6-8-10-11/h1-6H |
Clé InChI |
QLDFMNWSPWEFIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2N=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


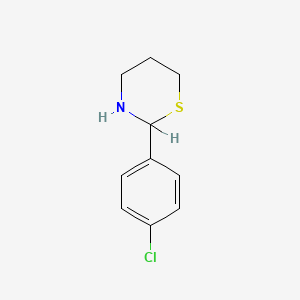
![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)
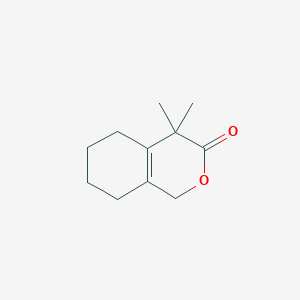
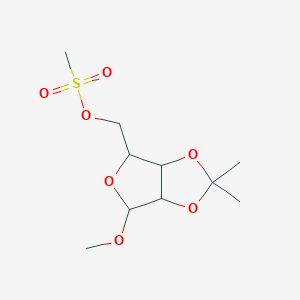
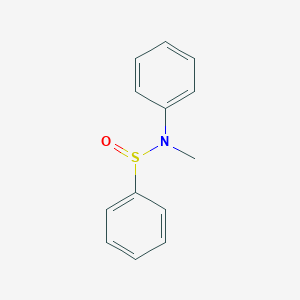
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)
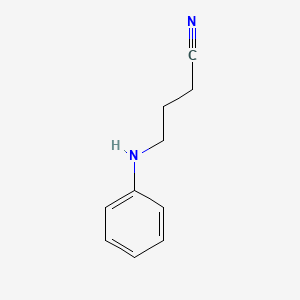
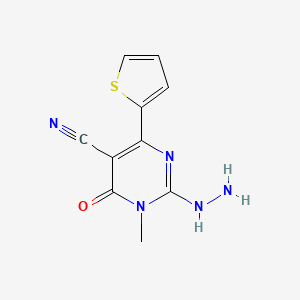
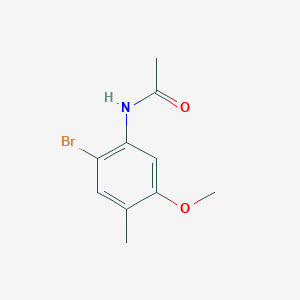
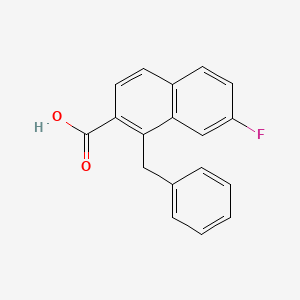
![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
